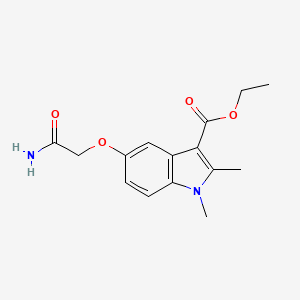
ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry . This compound, like other indole derivatives, is of interest for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves several steps. Typically, the synthesis starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the desired substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the indole ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of carbamoylmethoxy and ethyl ester groups through reactions such as esterification and carbamoylation.
Industrial Production: Industrial methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled reaction environments.
Chemical Reactions Analysis
ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium) are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used, leading to a variety of functionalized indole derivatives.
Scientific Research Applications
ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 5-(CARBAMOYLMETHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives:
Properties
IUPAC Name |
ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-20-15(19)14-9(2)17(3)12-6-5-10(7-11(12)14)21-8-13(16)18/h5-7H,4,8H2,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKUNAXFMSXQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














